molecular formula C27H16ClN3O3 B292948 11-(4-Chlorophenyl)-5,13-diphenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione

11-(4-Chlorophenyl)-5,13-diphenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione

Cat. No. B292948
M. Wt: 465.9 g/mol
InChI Key: TUQGDTCUAKAPFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(4-Chlorophenyl)-5,13-diphenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione, commonly known as CPT, is a heterocyclic compound that has shown potential in various scientific research applications. CPT is a bicyclic molecule that belongs to the family of triazatricyclo compounds. It is a potent inhibitor of DNA topoisomerase I, an enzyme that plays a crucial role in DNA replication and transcription.

Mechanism of Action

CPT inhibits the DNA topoisomerase I enzyme by binding to the enzyme's active site. This binding stabilizes the enzyme-DNA complex, preventing the enzyme from completing its normal function of relaxing supercoiled DNA. As a result, the DNA becomes damaged, leading to cell death.
Biochemical and Physiological Effects:
CPT has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. CPT has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Additionally, CPT has been shown to enhance the immune system's response to cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPT is its potent inhibitory effect on DNA topoisomerase I. This makes it an attractive candidate for cancer treatment. However, CPT has several limitations for lab experiments. It is a highly reactive compound and can easily degrade under certain conditions, making it challenging to work with. Additionally, CPT has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for CPT research. One area of interest is the development of CPT analogs that have improved solubility and stability. Another area of interest is the development of CPT-based drug delivery systems that can target cancer cells specifically. Additionally, there is ongoing research on the use of CPT in combination with other cancer therapies to enhance its effectiveness.

Synthesis Methods

The synthesis of CPT involves several steps, including the condensation of 4-chlorophenylhydrazine with 1,3-diphenylpropane-1,3-dione to form the intermediate 4-chloro-1,3-diphenyl-1H-pyrazole-5-carbaldehyde. This intermediate then undergoes a cyclization reaction with ethyl acetoacetate and ammonium acetate to form the final product, CPT.

Scientific Research Applications

CPT has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, ovarian, and lung cancer cells. CPT works by binding to the DNA topoisomerase I enzyme, which leads to the formation of a stable complex between the enzyme and DNA. This complex prevents the enzyme from completing its normal function, resulting in DNA damage and cell death.

properties

Molecular Formula

C27H16ClN3O3

Molecular Weight

465.9 g/mol

IUPAC Name

11-(4-chlorophenyl)-5,13-diphenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione

InChI

InChI=1S/C27H16ClN3O3/c28-18-13-11-17(12-14-18)21-15-20(16-7-3-1-4-8-16)22-23-24(34-25(22)29-21)26(32)31(27(33)30-23)19-9-5-2-6-10-19/h1-15H,(H,30,33)

InChI Key

TUQGDTCUAKAPFL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(O3)C(=O)N(C(=O)N4)C5=CC=CC=C5)C6=CC=C(C=C6)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(O3)C(=O)N(C(=O)N4)C5=CC=CC=C5)C6=CC=C(C=C6)Cl

Origin of Product

United States

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